Physicochemical Profiling and Application Guide for[2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic acid in Drug Discovery
Physicochemical Profiling and Application Guide for[2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic acid in Drug Discovery
Executive Summary
In contemporary drug discovery, the optimization of a lead compound's physicochemical properties is as critical as its target affinity. [2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic acid (CAS: 2225170-62-5) [1] is a highly specialized, bifunctional building block designed to address these exact challenges. By leveraging the robust carbon-carbon bond-forming capability of the boronic acid moiety[2], medicinal chemists can seamlessly append a heavily functionalized aryl ring to a core scaffold. The resulting biaryl system benefits from the profound solubilizing effects of the basic 4-methylpiperazine group[3],[4], while the ortho-methoxy substituent provides crucial conformational restriction. This technical guide provides an in-depth analysis of this molecule's physicochemical properties, structural dynamics, and field-proven protocols for its application.
Structural & Physicochemical Profiling
The synthetic and pharmacological utility of this molecule stems from the synergistic effects of its three primary functional groups:
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The Boronic Acid (-B(OH)₂): Acts as the reactive warhead for palladium-catalyzed Suzuki-Miyaura cross-coupling[2].
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The 4-Methylpiperazine Group: A strongly basic tertiary amine (pKa ~8.5) that remains protonated at physiological pH (7.4). This ionization drastically reduces the thermodynamic barrier to aqueous solvation, rescuing highly lipophilic scaffolds from "brick dust" (BCS Class IV) status and improving oral bioavailability[5],[6].
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The ortho-Methoxy Group (-OCH₃): Positioned adjacent to the boronic acid, this group exerts an electron-donating effect via resonance. More importantly, upon cross-coupling, it creates steric hindrance that restricts the rotation of the newly formed biaryl bond, locking the molecule into a specific dihedral angle that can minimize the entropic penalty of target binding.
Table 1: Physicochemical Properties[7]
| Property | Value | Pharmacological & Synthetic Relevance |
| CAS Number | 2225170-62-5 | Unique identifier for procurement and registry[1]. |
| Molecular Formula | C₁₂H₁₉BN₂O₃ | Contains key heteroatoms for target binding[7]. |
| Molecular Weight | 250.10 g/mol | Optimal for small molecule drug design (Rule of 5 compliant)[7]. |
| pKa (Piperazine) | ~8.5 - 9.0 | Ensures protonation at pH 7.4, driving aqueous solubility[6]. |
| pKa (Boronic Acid) | ~8.5 - 9.0 | Requires a strong base during cross-coupling to form the boronate[2]. |
| LogP (Predicted) | 1.2 - 1.8 | Balanced lipophilicity, preventing excessive non-specific binding. |
| State | Solid | Facilitates easy benchtop handling and precise weighing[8]. |
Chemical Reactivity & Stability Dynamics
Understanding the inherent reactivity of this building block is essential for maximizing synthetic yields and avoiding common pitfalls during late-stage functionalization.
The Boronic Acid ⇌ Boroxine Equilibrium
Boronic acids are not static entities; they exist in a dynamic, reversible equilibrium with their dehydrated, cyclic trimeric forms known as boroxines[9]. This dehydration is entropically driven. The presence of the electron-donating methoxy and piperazine groups on the phenyl ring enriches the electron density at the boron atom, which subtly alters the thermodynamics of this equilibrium compared to electron-deficient boronic acids[10]. For the synthetic chemist, the presence of boroxines can corrupt the intended stoichiometry of a reaction[9]. Therefore, protocols must account for the re-hydrolysis of the boroxine to the active monomeric boronic acid prior to transmetalation.
Electronic and Steric Effects on Transmetalation
In the Suzuki-Miyaura catalytic cycle, the transmetalation step requires the boronic acid to be activated by a base to form a negatively charged, nucleophilic boronate complex[2]. The electron-donating substituents on this specific molecule make the boron atom less Lewis acidic, meaning a stronger base (e.g., K₃PO₄ or Na₂CO₃) is required to drive the formation of the boronate. Furthermore, the steric bulk of the ortho-methoxy group can hinder the approach of the palladium complex, necessitating the use of ligands with large bite angles to accelerate the subsequent reductive elimination step[2].
Experimental Workflows
The following protocols are designed as self-validating systems, incorporating causality to explain why specific reagents and conditions are chosen for this exact substrate.
Protocol 1: Boroxine-Mitigated Storage and Pre-Activation
Objective: To ensure accurate reaction stoichiometry by managing the boronic acid/boroxine equilibrium[9].
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Storage: Store the solid reagent at -20°C under an inert atmosphere (Argon or Nitrogen) in the presence of a desiccant.
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Causality: Fluctuations in atmospheric moisture and temperature drive the reversible dehydration to the boroxine trimer[9].
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Validation (¹H NMR): Prior to large-scale use, dissolve a 5 mg aliquot in DMSO-d₆.
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Causality: The presence of a boroxine will often present as a broadening of the aromatic signals or a distinct shift compared to the pure monomeric acid due to the altered electronic environment of the trimer.
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Pre-Activation (If required): If boroxine formation is suspected, suspend the required mass of the reagent in a 9:1 mixture of THF and distilled water. Stir at room temperature for 30 minutes prior to adding to the main reaction vessel.
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Causality: The excess water shifts the thermodynamic equilibrium entirely back to the monomeric boronic acid, ensuring a true 1:1 stoichiometric ratio for the cross-coupling[9].
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Protocol 2: Sterically-Tolerant Suzuki-Miyaura Cross-Coupling
Objective: To efficiently couple the sterically hindered, electron-rich boronic acid to an aryl halide while managing the zwitterionic nature of the piperazine[2].
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Reagent Assembly: In a Schlenk tube, combine the Aryl Halide (1.0 eq),[2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic acid (1.3 eq), and anhydrous K₃PO₄ (3.0 eq).
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Causality: A slight excess of the boronic acid compensates for any residual protodeboronation. K₃PO₄ is a strong, highly soluble base necessary to force the electron-rich boron into the reactive boronate state[2].
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Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).
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Causality: The bidentate dppf ligand provides a large bite angle, which physically forces the two aryl groups on the Pd(II) intermediate closer together, accelerating reductive elimination and overcoming the steric clash introduced by the ortho-methoxy group[2].
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Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a concentration of 0.2 M.
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Causality: This biphasic system is critical. The water dissolves the inorganic base and the highly polar, protonated piperazine-boronic acid, while the dioxane solvates the lipophilic aryl halide and the active palladium catalyst.
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Reaction Execution: Seal the tube, purge with Argon, and heat at 90°C for 12 hours.
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Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH₄Cl.
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Causality: A standard acidic workup (e.g., HCl) would fully protonate the piperazine, dragging the product into the aqueous layer. NH₄Cl provides a mild buffer that allows the product to remain in the organic phase for extraction.
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Mechanistic Visualization
Figure 1: Suzuki-Miyaura catalytic cycle highlighting the transmetalation of the boronic acid.
References
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Sigma-Aldrich. "(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)boronic acid Product Page." Accessed March 2026. 1
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Meringdal, J. W., & Menche, D. "Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations." Chemical Society Reviews, 54, 5746-5765 (2025). 2
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Li, C., et al. "The Boroxine–Boronic Acid Equilibrium." Journal of the American Chemical Society, 147, 38237-38253 (2025). 9
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"Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability." Journal of Medicinal Chemistry (2025). 5
Sources
- 1. (2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)boronic acid | 2225170-62-5 [sigmaaldrich.com]
- 2. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. CAS NO:2225170-62-5; (2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)boronic acid [chemdict.com]
- 8. 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid, pinacol ester | Sigma-Aldrich [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
